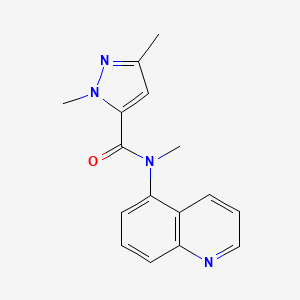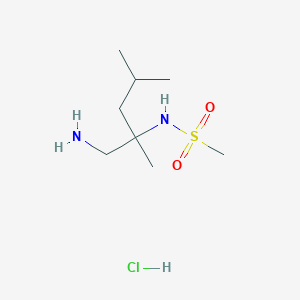
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
实验室实验的优点和局限性
One of the main advantages of using N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it an attractive candidate for cancer therapy. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess neuroprotective and cardioprotective effects, making it a potential therapeutic agent for neurodegenerative and cardiovascular diseases. However, one of the limitations of using N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide. One of the areas of interest is the development of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide-based drug formulations for cancer therapy. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, and its development as a drug formulation could lead to the development of new cancer therapies. Another area of interest is the investigation of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide's neuroprotective and cardioprotective effects in vivo. Further research is needed to determine the optimal dosage and administration of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide for these potential therapeutic applications. Additionally, the development of new synthesis methods for N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide could lead to the production of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in larger quantities and at a lower cost, making it more accessible for research and potential therapeutic applications.
合成方法
The synthesis of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves the reaction of 5-amino-2,3-dimethylpyrazine with 5-chloro-2-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in high yield and purity.
科学研究应用
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has also been shown to possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess cardioprotective effects against ischemic heart disease and myocardial infarction.
属性
IUPAC Name |
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-10-15(20(3)18-11)16(21)19(2)14-8-4-7-13-12(14)6-5-9-17-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDUWPPDZXHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

